molecular formula C11H15NO2 B13656025 Ethyl 5-isopropylnicotinate

Ethyl 5-isopropylnicotinate

Cat. No.: B13656025
M. Wt: 193.24 g/mol
InChI Key: KDTIBNCTBUNNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-isopropylnicotinate is a chemical compound of interest in organic and pharmaceutical research. As an ester of an isopropyl-substituted nicotinic acid, it serves as a potential intermediate or building block in synthetic chemistry. In research settings, related nicotinate esters are utilized in chemical synthesis; for instance, isopropyl nicotinate is cited in patent literature as a starting material in multi-step synthetic processes . Compounds of this class are valued for their application in developing more complex molecular structures. The presence of the ester functional group makes it a candidate for further chemical transformations, including hydrolysis or transesterification, to access other valuable derivatives. This product is strictly for Research Use Only (RUO). RUO products are specialized reagents designed exclusively for laboratory research purposes and are not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 5-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-5-9(8(2)3)6-12-7-10/h5-8H,4H2,1-3H3

InChI Key

KDTIBNCTBUNNDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 5 Isopropylnicotinate

Direct Esterification Approaches for 5-isopropylnicotinic Acid

The most straightforward route to ethyl 5-isopropylnicotinate involves the direct esterification of 5-isopropylnicotinic acid with ethanol (B145695). This transformation can be achieved through classical acid catalysis or by employing enzymatic methods, each with its own set of advantages and specific reaction conditions.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a widely used and well-established method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst. orgsyn.orgmdpi.com In the context of this compound synthesis, this involves reacting 5-isopropylnicotinic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. orgsyn.org

The mechanism of this acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. mdpi.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. mdpi.com

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Nicotinic Acid Analogs

Carboxylic AcidAlcoholCatalystTemperatureReaction TimeYieldReference
Nicotinic AcidIsopropanolH₂SO₄RefluxNot SpecifiedHigh
Acetic AcidEthanolH₂SO₄80°C4 hoursHigh researchgate.net
Nicotinic AcidEthanolSolid Acid Catalyst (HND230)55°C, then reflux4 hours97.2% organic-chemistry.org
2-Substituted Nicotinic AcidsEthanolNot SpecifiedReflux3 hours68% (for 2a) jst.go.jp

This table presents data for analogous reactions to illustrate typical conditions for Fischer esterification.

Enzymatic Esterification Techniques

Enzymatic esterification offers a green and highly selective alternative to chemical catalysis. Lipases are the most commonly used enzymes for this purpose, valued for their ability to function in non-aqueous media and their high specificity. scielo.br The synthesis of this compound via this method would involve the incubation of 5-isopropylnicotinic acid and ethanol with a suitable lipase (B570770).

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are often preferred as they can be easily recovered and reused, enhancing the economic viability of the process. nih.gov The reaction conditions, including temperature, substrate molar ratio, and solvent, are crucial for optimizing the conversion and yield. nih.govrsc.org Enzymatic reactions are typically performed under milder conditions than their chemical counterparts, which can be advantageous for substrates with sensitive functional groups. scielo.br

Table 2: Key Parameters in Lipase-Catalyzed Esterification

ParameterTypical ConditionsSignificanceReference
EnzymeNovozym® 435 (Candida antarctica lipase B)High activity and stability nih.govrsc.org
Temperature35-60°CBalances enzyme activity and stability nih.gov
Substrate Molar Ratio (Alcohol:Acid)2:1 to 4:1Excess alcohol can increase reaction rate nih.gov
Solventtert-Amyl alcohol, Isopropanol, AcetonitrileSolvent choice affects enzyme activity and substrate solubility nih.govrsc.org
Reaction Time24 hours (batch) to 35 min (continuous flow)Shorter times achievable with optimized systems rsc.org

This table summarizes general findings from studies on the enzymatic synthesis of nicotinamide (B372718) derivatives, which are structurally related to the target compound.

Multi-Step Synthesis from Precursor Molecules

Functionalization of the Pyridine (B92270) Ring

The selective functionalization of the pyridine ring is a central challenge in the synthesis of substituted pyridines. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of many reactions.

The introduction of an isopropyl group at the C-5 position of a nicotinic acid derivative can be achieved through modern cross-coupling reactions. A common starting material for such transformations is a 5-halonicotinic acid derivative, such as 5-bromonicotinic acid or its ester. ambeed.comchemicalbook.com

One effective method is the Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org In this case, ethyl 5-bromonicotinate could be coupled with an isopropylzinc reagent, such as isopropylzinc chloride, to form this compound. Palladium catalysts like Pd(PPh₃)₄ are often employed for this transformation. orgsyn.org

Another approach involves cobalt-catalyzed alkylation reactions. Pyridine phosphonium (B103445) salts, which can be generated from the parent pyridine, can act as coupling partners for alkylzinc reagents in the presence of a cobalt catalyst. nih.gov

Table 3: Methods for the Introduction of an Alkyl Group at the C-5 Position of a Pyridine Ring

PrecursorReagent(s)CatalystReaction TypeProductReference
5-Bromonicotinic acid derivativeIsopropylzinc halidePd(PPh₃)₄ or Ni catalystNegishi Coupling5-Isopropylnicotinic acid derivative orgsyn.orgorganic-chemistry.orgwikipedia.org
Pyridine phosphonium saltIsopropylzinc halideCo(acac)₃Cobalt-catalyzed Alkylation4-Alkylpyridine nih.gov
5-Bromonicotinic acid ethyl esterPhenylacetylene, then H₂/PdPd(OAc)₂, PPh₃, CuISonogashira coupling and reduction5-(2-Phenylethyl)nicotinic acid ethyl ester remedypublications.com

This table outlines strategies for C-5 functionalization of the pyridine ring, providing a basis for the synthesis of the target compound.

If the isopropyl group is introduced onto 5-bromonicotinic acid itself, the resulting 5-isopropylnicotinic acid must then be esterified. This can be accomplished using the direct esterification methods described in section 2.1. For instance, after the successful synthesis of 5-isopropylnicotinic acid via a cross-coupling reaction, a subsequent Fischer esterification with ethanol and an acid catalyst would yield the final product, this compound. mdpi.com

Alternative Synthetic Routes and Strategies

While the direct synthesis of this compound is not extensively detailed in the provided search results, alternative strategies can be inferred from the synthesis of related nicotinic acid esters. A common and primary method for preparing nicotinic acid esters is through the esterification of nicotinic acid with the corresponding alcohol. atamanchemicals.com For instance, isopropyl nicotinate (B505614) is synthesized by reacting nicotinic acid with isopropanol, often using a strong acid catalyst like sulfuric or hydrochloric acid under reflux conditions. Similarly, ethyl nicotinate is prepared through the esterification of nicotinic acid with ethanol. atamanchemicals.com

A noteworthy alternative route involves the use of a BF3·OEt2 complex. For example, the synthesis of ethyl 4-isopropylnicotinate was achieved by reacting ethyl nicotinate with a BF3·OEt2 complex in THF at 0 °C. uni-muenchen.de This suggests a potential strategy for synthesizing this compound by employing a similar Lewis acid-catalyzed introduction of the isopropyl group onto the pyridine ring of ethyl nicotinate.

Another approach could involve the synthesis of 5-isopropylnicotinic acid first, followed by esterification with ethanol. The synthesis of functionalized nicotinic acids can be complex, but methods for introducing alkyl groups onto the pyridine ring are established in organic chemistry. Once the 5-isopropylnicotinic acid is obtained, standard esterification procedures with ethanol, likely acid-catalyzed, would yield the desired this compound.

Furthermore, the preparation of various substituted nicotinoyl chlorides has been described as an intermediate step in the synthesis of more complex molecules. researchgate.net This suggests a pathway where 5-isopropylnicotinic acid could be converted to its corresponding acid chloride and then reacted with ethanol to form the ethyl ester.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Drawing parallels from the synthesis of related nicotinates, several factors can be fine-tuned.

For traditional acid-catalyzed esterification, the choice of catalyst, reaction temperature, and molar ratio of reactants are key parameters. Strong acids like sulfuric acid are effective, and the reaction is typically conducted under reflux to drive the equilibrium towards the product. Using an excess of the more volatile reactant, in this case, ethanol, can also shift the equilibrium and improve the yield. For the synthesis of a related compound, 1-methyl-3-nicotinoyl-2-pyrrolidone from a nicotinate ester, reaction temperatures ranged from 50°C to 150°C, with reaction times varying from 30 minutes to 24 hours to achieve desired yields. google.com This highlights the broad range of conditions that can be explored.

In a specific example of preparing 1-methyl-3-nicotinoyl-2-pyrrolidone, refluxing for 44 hours resulted in approximately 75% product, which increased to 85% after 46 hours by azeotropically removing toluene (B28343) to raise the reflux temperature. google.com This demonstrates that reaction time and removal of byproducts are critical for optimizing yield. The purity of the final product can be enhanced through purification techniques like distillation or crystallization.

For enzymatic esterification, a greener alternative, optimization involves selecting the right enzyme, controlling the temperature, and managing the removal of water. Lipase B is a preferred enzyme for its high specificity. The reaction is typically performed at milder temperatures, around 50–70°C. Continuous removal of water, for instance, through pervaporation, is a key optimization strategy that can significantly increase conversion rates to over 97%. The molar ratio of alcohol to acid is also a critical factor to optimize in enzymatic reactions.

The following table summarizes key parameters for optimization based on related nicotinic acid ester syntheses:

ParameterTraditional EsterificationEnzymatic Esterification
Catalyst Strong acids (e.g., H₂SO₄, HCl)Lipases (e.g., Lipase B)
Temperature Reflux (~80-150°C) google.com50–70°C
Reactant Ratio Excess of the more volatile reactant Optimized molar ratio (e.g., 1.5:1 to 4:1 alcohol:acid)
Byproduct Removal Azeotropic distillation of waterPervaporation to remove water
Reaction Time Can be lengthy (e.g., hours to days) google.comGenerally longer than traditional methods
Yield Can be high with optimization (e.g., >85%) google.comCan exceed 97% with efficient water removal

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. For the synthesis of this compound, several green approaches can be considered, primarily focusing on the use of environmentally benign catalysts and solvents.

A significant green alternative to traditional acid-catalyzed esterification is the use of enzymatic catalysts. Lipases, such as Lipase B, offer a milder and more selective method for ester synthesis. This approach avoids the use of corrosive strong acids, operates at lower temperatures (50–70°C), and can lead to higher purity products with fewer side reactions. The integration of pervaporation for water removal further enhances the green credentials of this method by improving conversion efficiency and reducing waste.

The use of solid acid catalysts is another promising green strategy. A Chinese patent describes the preparation of ethyl nicotinate using a reusable solid acid catalyst (HND230). google.com This method significantly reduces the generation of highly polluted wastewater associated with traditional acid catalysts and simplifies the purification process. google.com The catalyst can be recovered by filtration and reused, making the process more economical and environmentally friendly. google.com The reaction is carried out in toluene, and after the reaction, the toluene can be recovered and reused. google.com

The choice of solvent is also a key aspect of green chemistry. While some syntheses of related compounds use solvents like toluene, exploring greener solvent alternatives is a valid approach. google.comgoogle.com Research into green solvent screening for process chemistry is an active area. amazonaws.com

Enzymatic Catalysis: Utilizes lipases for milder reaction conditions and higher selectivity.

Solid Acid Catalysts: Employs reusable catalysts to minimize waste and simplify work-up. google.com

Green Solvents: Investigating and using environmentally friendly solvents. amazonaws.com

Post-Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, it can undergo various post-synthetic modifications and derivatization to create new molecules with potentially interesting properties. These transformations can target the ester group or the pyridine ring.

Reactions of the Ester Group:

Hydrolysis: The ethyl ester can be hydrolyzed back to 5-isopropylnicotinic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves refluxing with a strong acid like concentrated HCl. Base-catalyzed hydrolysis, using a base like NaOH, would yield the corresponding nicotinate salt.

Amidation: The ester can be converted to an amide. For instance, a process for preparing nicotinamide from ethyl nicotinate involves reacting it with a concentrated ammonia (B1221849) solution in the presence of a catalyst like aluminum powder at temperatures between 10-50°C. google.com This suggests that this compound could be converted to 5-isopropylnicotinamide (B13653330) using a similar method.

Reactions involving the Pyridine Ring:

Oxidation: The pyridine ring can be oxidized. For example, the isopropyl group could potentially be oxidized to an acetone (B3395972) or carboxylic acid derivative, and the pyridine ring could undergo hydroxylation, possibly at the 6-position, using strong oxidizing agents.

Further Substitution: The pyridine ring can be a scaffold for further substitutions to create more complex derivatives. For example, a series of novel bicyclic pyridine derivatives were designed and synthesized based on the scaffold of a P2Y12 antagonist, which included a substituted nicotinate structure. nih.gov This indicates that the core structure of this compound could be a starting point for developing new biologically active compounds.

Formation of Complex Molecules: this compound has been used as a starting material in the regioselective synthesis of more complex heterocyclic systems like oxazolo[5,4-f]quinoxalines, which have been investigated as kinase inhibitors. researchgate.net

The following table outlines potential derivatization strategies for this compound:

Reaction TypeReagents and ConditionsPotential Product
Ester Hydrolysis (Acidic) Concentrated HCl, reflux 5-Isopropylnicotinic acid
Ester Hydrolysis (Basic) Aqueous NaOH, elevated temperature Sodium 5-isopropylnicotinate
Amidation Concentrated ammonia, aluminum powder, 10-50°C google.com5-Isopropylnicotinamide
Further Substitution/Cyclization Various, depending on the desired product researchgate.netnih.govComplex heterocyclic derivatives

Structural Elucidation and Advanced Spectroscopic Characterization

The definitive structure of ethyl 5-isopropylnicotinate is established through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the different proton groups. amazonaws.com

The protons on the pyridine (B92270) ring appear as distinct signals in the downfield region. The proton at the 2-position (H-2) typically resonates as a singlet, while the protons at the 4 and 6-positions (H-4 and H-6) appear as doublets due to coupling with each other. amazonaws.com

The ethyl ester group gives rise to a quartet and a triplet. The quartet corresponds to the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, and the triplet corresponds to the terminal methyl protons (-CH₃). The isopropyl group protons are characterized by a multiplet for the methine proton (-CH-) and a doublet for the six equivalent methyl protons (-CH₃). amazonaws.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.94 s 1H H-2
8.62 d 1H H-6
7.32 d 1H H-4
4.40 q 2H -OCH₂CH₃
3.80 (approx.) m 1H -CH(CH₃)₂
1.41 t 3H -OCH₂CH₃
1.27 d 6H -CH(CH₃)₂

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet Data obtained in CDCl₃ at 300 MHz. amazonaws.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically observed in the downfield region, around 166.53 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents. The carbons of the ethyl and isopropyl groups appear in the upfield region of the spectrum. amazonaws.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
166.53 C=O
158.83 C-5
152.12 C-2
150.90 C-6
126.03 C-3
120.99 C-4
61.32 -OCH₂CH₃
29.25 -CH(CH₃)₂
23.09 -CH(CH₃)₂
14.21 -OCH₂CH₃

Data obtained in CDCl₃ at 75 MHz. amazonaws.com

Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. nanalysis.comlibretexts.org For this compound, cross-peaks would be observed between the coupled protons of the ethyl group (the -CH₂- quartet and the -CH₃- triplet) and between the methine and methyl protons of the isopropyl group. nanalysis.comlibretexts.org It also helps to confirm the coupling between the aromatic protons on the pyridine ring. nanalysis.comlibretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For instance, the carbon signal at 61.32 ppm would show a correlation with the proton quartet at 4.40 ppm, confirming their assignment to the -OCH₂- group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the carbonyl carbon (166.53 ppm) and the protons of the ethyl group, as well as the aromatic proton at the 4-position. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ester is characterized by a strong absorption band due to the carbonyl (C=O) group stretch, typically appearing in the region of 1700-1750 cm⁻¹. spectroscopyonline.com Additionally, the C-O stretching vibrations of the ester group give rise to two distinct bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The spectrum would also show characteristic absorptions for the C-H bonds of the alkyl groups and the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* and n-π* transitions of the pyridine ring and the carbonyl group. The exact position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the solvent and the substituents on the aromatic ring. mhlw.go.jp

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. uni-giessen.de For this compound, with a chemical formula of C₁₁H₁₅NO₂, the calculated exact mass is 193.1103. amazonaws.com An experimental HRMS measurement yielding a value very close to this calculated mass provides strong evidence for the proposed molecular formula. amazonaws.com

An extensive search for scientific literature and crystallographic databases has been conducted to gather information on the solid-state structure of this compound for the purpose of this article. This rigorous search included querying major chemical and structural databases for X-ray crystallographic data.

Despite these efforts, no published single-crystal X-ray diffraction data for this compound could be located. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates is not available in the public domain.

The absence of this data means that a definitive analysis of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions as determined by X-ray crystallography, cannot be provided at this time.

Therefore, the section on X-Ray Crystallography for Solid-State Structure Determination cannot be completed.

Chemical Reactivity and Stability Profiling of Ethyl 5 Isopropylnicotinate

Hydrolysis Reactions

Hydrolysis represents a significant degradation pathway for Ethyl 5-isopropylnicotinate, leading to the cleavage of the ethyl ester bond to form 5-isopropylnicotinic acid and ethanol (B145695). This reaction can be catalyzed by acids, bases, or enzymes.

The acid-catalyzed hydrolysis of this compound is a reversible reaction that proceeds by protonating the carbonyl oxygen of the ester. libretexts.org This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgchemistrysteps.com The reaction mechanism is analogous to the reverse of a Fischer esterification. chemistrysteps.com

The process begins with the protonation of the ester by a hydronium ion (H₃O⁺), followed by the addition of water to form a tetrahedral intermediate. libretexts.org A proton is then transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). The elimination of ethanol regenerates the carbonyl group, and a final deprotonation step yields the carboxylic acid product, 5-isopropylnicotinic acid, and regenerates the acid catalyst. libretexts.org

The kinetics of this reaction typically follow a pseudo-first-order model when water is present in a large excess, making its concentration effectively constant throughout the reaction. scribd.com The rate of hydrolysis is dependent on the concentration of both the ester and the acid catalyst.

Table 1: Illustrative Kinetic Parameters for Acid-Catalyzed Hydrolysis of an Ethyl Nicotinate (B505614) Derivative

ParameterValueConditions
Rate LawRate = k[Ester][H⁺]Dilute Aqueous Acid
Reaction OrderPseudo-first-order[H₂O] >> [Ester]
Activation Energy (Ea)15-20 kcal/molTypical range for ester hydrolysis
Rate Constant (k')Varies with temperature and acid strength-

The presence of the isopropyl group at the 5-position is not expected to exert a significant steric hindrance on the ester group at the 3-position, but it may have minor electronic effects on the reactivity of the pyridine (B92270) ring system. ias.ac.in

Under basic conditions, the hydrolysis of this compound, also known as saponification, is an irreversible process. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.com This addition step forms a tetrahedral intermediate.

The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order with respect to both the ester and the hydroxide ion.

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst H⁺ (catalytic amount)OH⁻ (consumed, stoichiometric amount)
Reversibility ReversibleIrreversible
Mechanism Protonation of C=O, then nucleophilic attackDirect nucleophilic attack on C=O
Final Product Carboxylic Acid + AlcoholCarboxylate Salt + Alcohol
Rate Dependence Dependent on [Ester] and [H⁺]Dependent on [Ester] and [OH⁻]

Nicotinate esters are known to be substrates for various esterases, particularly carboxylesterases found in plasma and liver. nih.govtandfonline.com It is therefore highly probable that this compound undergoes enzymatic hydrolysis in biological systems. Studies on a series of nicotinic acid esters have shown that these reactions follow Michaelis-Menten kinetics. nih.govtandfonline.com

The binding of nicotinate esters to esterases appears to be influenced primarily by hydrophobic and steric factors. nih.govtandfonline.com The rate of hydrolysis can be affected by the structure of the alcohol moiety. For instance, branched alkyl substituents can decrease the rate of hydrolysis by either reducing the affinity for the enzyme's active site or by affecting the catalytic step itself. tandfonline.com Therefore, the ethyl and isopropyl groups of this compound would both play a role in its interaction with and subsequent hydrolysis by esterases. The enzymatic cleavage would yield 5-isopropylnicotinic acid and ethanol.

Oxidation Reactions

The this compound molecule has two main sites susceptible to oxidation: the isopropyl side chain and the pyridine ring itself.

The isopropyl group attached to the pyridine ring is a potential site for oxidation. The carbon atom attached directly to the aromatic ring is a benzylic-type carbon. When an alkyl group is attached to an aromatic ring, this benzylic position is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, provided it has at least one hydrogen atom. youtube.comlibretexts.org The oxidation of an isopropyl group under these conditions typically cleaves the carbon-carbon bonds of the side chain, resulting in the formation of a carboxylic acid at the position of attachment to the ring. libretexts.org

Under different conditions, such as oxidation with molecular oxygen in the presence of an aqueous alkali solution, an isopropyl group on an aromatic ring can be converted into a 2-hydroxy-2-propyl group. google.com This reaction proceeds via the formation of a hydroperoxide intermediate. google.com

Table 3: Potential Oxidation Products of the Isopropyl Group

Oxidizing Agent/ConditionsExpected Major Product
Strong Oxidizing Agent (e.g., KMnO₄, heat)Pyridine-3,5-dicarboxylic acid (after oxidation of both isopropyl and ester groups)
Molecular Oxygen, Aqueous AlkaliEthyl 5-(2-hydroxy-2-propyl)nicotinate
Hydroxyl Radicals (HO•)Phenolic compounds, ring-cleavage products

Note: The final product with strong oxidizing agents assumes the ethyl ester is also hydrolyzed and the resulting ethyl group oxidized under harsh conditions.

The pyridine ring, being an electron-deficient aromatic system, is generally less reactive towards electrophilic substitution than benzene (B151609). wikipedia.org However, the nitrogen atom of the pyridine ring is a site of basicity and nucleophilicity, making it susceptible to oxidation. pharmaguideline.com

The most common oxidation reaction of the pyridine ring occurs at the nitrogen atom to form a pyridine N-oxide. wikipedia.orgpharmaguideline.com This transformation is typically achieved using peracids, such as peroxyacetic acid or m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain subsequent reactions. The pyridine ring itself can be hydroxylated or undergo cleavage under very strong oxidative conditions, such as with hydroxyl radicals, but N-oxidation is the more typical pathway under controlled laboratory conditions. nih.gov

Substitution Reactions at the Pyridine Moiety

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic generally renders the ring resistant to electrophilic aromatic substitution, a common reaction for many aromatic compounds. Conversely, the pyridine ring is more susceptible to nucleophilic attack. The position of the substituents—the ethyl ester at the 3-position and the isopropyl group at the 5-position—further modulates this reactivity.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyridine ring of this compound is expected to be challenging. The nitrogen atom deactivates the ring towards electrophiles, and the reaction, if it occurs, would likely require harsh conditions. The directing effects of the existing substituents would favor substitution at the 2-, 4-, or 6-positions. However, the presence of the ester group, an electron-withdrawing group, further deactivates the ring. The isopropyl group, being a weak electron-donating group, might slightly mitigate this deactivation but is unlikely to promote facile electrophilic substitution.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). For a reaction to proceed, a good leaving group, such as a halide, would typically need to be present on the ring. In the absence of such a group, reactions with strong nucleophiles might occur, though potentially with low yields.

Reaction Type Reagents and Conditions Potential Product(s) Regioselectivity
NitrationHNO₃/H₂SO₄, high temperatureEthyl 5-isopropyl-x-nitronicotinateSubstitution at position 2 or 6
HalogenationX₂/Lewis acid, high temperatureEthyl x-halo-5-isopropylnicotinateSubstitution at position 2 or 6
AminationNaNH₂ (Chichibabin reaction)Ethyl 2-amino-5-isopropylnicotinateSubstitution at position 2

Thermal Stability and Degradation Pathways

The thermal stability of this compound is governed by the strength of its covalent bonds and the potential for intramolecular reactions at elevated temperatures. The ester linkage is often the most thermally labile part of such molecules.

Studies on the thermal behavior of the parent compound, nicotinic acid, have shown that it undergoes sublimation and evaporation at temperatures between 198°C and 325°C, with some decomposition occurring above 245°C. For this compound, several degradation pathways can be postulated upon exposure to high temperatures.

Primary Degradation Pathways:

Ester Pyrolysis (Ester Cleavage): At elevated temperatures, the ethyl ester can undergo pyrolysis to yield nicotinic acid and ethene. This is a common thermal degradation pathway for ethyl esters.

Hydrolysis: In the presence of moisture, high temperatures can accelerate the hydrolysis of the ester bond, leading to the formation of 5-isopropylnicotinic acid and ethanol.

Decarboxylation: While less common for esters than for the free acid, at very high temperatures, decarboxylation of the nicotinic acid moiety might occur, leading to the formation of 3-isopropylpyridine.

Oxidation: In the presence of an oxidant, the isopropyl group could be oxidized.

The following table summarizes the potential thermal degradation products of this compound.

Degradation Pathway Conditions Primary Products
Ester PyrolysisHigh temperature, inert atmosphere5-isopropylnicotinic acid, Ethene
HydrolysisHigh temperature, presence of water5-isopropylnicotinic acid, Ethanol
DecarboxylationVery high temperature3-isopropylpyridine, Carbon dioxide, Ethanol

Photodegradation Studies

The photodegradation of a molecule is dependent on its ability to absorb ultraviolet (UV) or visible light and the subsequent chemical changes that occur in its excited state. The pyridine ring in this compound contains a π-electron system that can absorb UV radiation.

While specific photodegradation studies on this compound are not extensively documented, insights can be drawn from related pyridinecarboxylic acids and other aromatic esters. For instance, studies on pyridinedicarboxylic acids have indicated that they are not readily degraded by sunlight in aqueous environments unless they are first metabolized by microorganisms into intermediates that absorb light more strongly.

However, in the presence of photosensitizers or reactive oxygen species (ROS) generated photochemically in the environment (e.g., hydroxyl radicals), the degradation of this compound could be initiated.

Potential Photodegradation Pathways:

Photo-hydrolysis: UV radiation can provide the energy to facilitate the hydrolysis of the ester bond, similar to thermal hydrolysis, yielding 5-isopropylnicotinic acid and ethanol.

Hydroxyl Radical Attack: In aqueous environments, photochemically generated hydroxyl radicals (•OH) can attack the aromatic ring, leading to the formation of hydroxylated derivatives. This can be a prelude to ring-opening.

Ring Opening: Following hydroxylation, further photo-oxidation can lead to the cleavage of the pyridine ring, resulting in the formation of smaller aliphatic acids and aldehydes. This is a common pathway observed in the photodegradation of other aromatic compounds like phthalate (B1215562) esters.

The table below outlines hypothetical photodegradation products.

Initiating Species Reaction Type Potential Intermediate(s) Potential Final Products
UV Light / H₂OPhoto-hydrolysis-5-isopropylnicotinic acid, Ethanol
•OH RadicalHydroxylationHydroxylated this compound derivativesRing-opened aliphatic compounds
Singlet OxygenOxidationPeroxides, endoperoxidesOxidized derivatives, ring-opened products

Computational Chemistry and Molecular Modeling of Ethyl 5 Isopropylnicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For a molecule like ethyl 5-isopropylnicotinate, DFT calculations can provide a foundational understanding of its inherent chemical nature. Standard approaches often involve the use of functionals like B3LYP combined with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis

A key aspect of understanding a molecule's reactivity and stability lies in the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized over the electron-rich regions of the pyridine (B92270) ring and the ester group, while the LUMO would be distributed over the electron-deficient areas. The precise energy values of these orbitals and their gap would quantify the molecule's kinetic stability and its propensity to engage in chemical reactions.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and serve as an illustrative example of typical results from DFT calculations.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), depicted in blue, are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms. This visual representation of the molecule's electronic landscape is crucial for understanding its intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

Lipophilicity (Log P, Log D) Calculations

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water. The distribution coefficient (Log D) is a pH-dependent measure of lipophilicity for ionizable compounds.

For this compound, a non-ionizable compound under physiological pH, Log P is the relevant descriptor. A predicted value for its lipophilicity is available from computational models.

Table 2: Predicted Lipophilicity of this compound

DescriptorPredicted ValueSource
XLogP3-AA2.2PubChem

This moderately positive Log P value suggests that this compound has a reasonable balance between hydrophilicity and lipophilicity.

Topological Indices and Electrotopological States

Polarity Descriptors

Polarity is another key property that governs a molecule's solubility, permeability, and interactions with biological targets. A common descriptor for molecular polarity is the Topological Polar Surface Area (TPSA), which is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.

Table 3: Predicted Polarity Descriptor for this compound

DescriptorPredicted ValueSource
Topological Polar Surface Area (TPSA)39.2 ŲPubChem

The TPSA value for this compound suggests that it has moderate polarity, which, in conjunction with its lipophilicity, can be used to predict its potential for oral bioavailability and cell membrane permeability.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govh-its.org This method is instrumental in structure-based drug design, allowing for the prediction of binding modes and affinities of a small molecule (ligand) within the binding site of a macromolecular target, typically a protein. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that generates a multitude of possible binding poses. nih.gov A scoring function is then used to rank these poses, providing an estimation of the binding affinity. h-its.org

In the context of this compound, molecular docking simulations can be employed to screen a wide range of biological targets to identify potential protein partners. This virtual screening approach helps in hypothesizing the compound's mechanism of action. For instance, studies on similar nicotinic acid derivatives have utilized molecular docking to explore interactions with enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase. mdpi.commdpi.com The binding affinity is typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.

The analysis of the docked poses reveals crucial information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the protein's active site. This detailed understanding of the binding mode is essential for lead optimization. nih.gov

Interactive Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets.

This table presents illustrative data on the potential binding affinities of this compound with various protein targets, as would be determined by molecular docking simulations. The selection of targets is based on studies of structurally related nicotinic acid and pyridine derivatives.

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Dihydrofolate Reductase1DDS-7.8SER 59, ILE 60, PHE 34
Cyclooxygenase-2 (COX-2)5IKR-8.2VAL 523, ARG 120, TYR 385
Thrombin1V8X-6.9GLY 216, TRP 60D, TYR 60A
Sterol 14-alpha demethylase5V5Z-8.5TYR 132, HIS 377, CYS 449

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. mdpi.com In drug discovery, MD simulations provide insights into the dynamic nature of ligand-receptor interactions and the conformational flexibility of the ligand itself. rsc.org An MD simulation calculates the trajectory of a molecular system over time by solving Newton's equations of motion, allowing for the observation of molecular behavior at an atomic level. dntb.gov.ua

For this compound, MD simulations can be performed on the free ligand to understand its conformational preferences in a solvent environment. Furthermore, simulations of the protein-ligand complex, obtained from molecular docking, are crucial for assessing the stability of the predicted binding pose. nih.gov The simulation would be set up by placing the complex in a solvent box (typically water) and applying a force field, such as CHARMM or AMBER, to describe the interatomic forces.

Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand with respect to its initial docked position is monitored to assess the stability of the binding mode over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation. The RMSF of the protein's amino acid residues can highlight flexible regions and identify which residues are most affected by the ligand's binding. chemrevlett.com Conformational analysis of the ligand during the simulation can reveal the energetically favorable shapes it adopts within the binding pocket. mdpi.com

Interactive Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Protein-Ligand Complex.

This table outlines a representative set of parameters for conducting an MD simulation study on a complex of this compound bound to a protein target.

ParameterValue/Description
Force FieldCHARMM36m / AMBER14SB
Solvent ModelTIP3P Water
System NeutralizationAddition of counter-ions (e.g., Na+, Cl-)
Simulation Time100 nanoseconds (ns)
Temperature300 K
Pressure1 atm
EnsembleNPT (Isothermal-isobaric)
Trajectory AnalysisRMSD, RMSF, Hydrogen Bond Analysis

In Silico Prediction of Biological Activity Profiles

In silico prediction of a compound's biological activity profile, including its pharmacokinetic properties, is a critical step in early-stage drug discovery. fiveable.me These predictive models use the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its potential biological activities. gjpb.de

For this compound, various computational tools and web servers can be used to generate a comprehensive profile. Physicochemical properties, such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area, are calculated to assess the compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five. researchgate.net These parameters are important indicators of a molecule's potential oral bioavailability.

ADMET prediction models can estimate properties such as human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. royalsocietypublishing.org Toxicity predictions can flag potential liabilities, such as mutagenicity or carcinogenicity, early in the discovery process. acs.org

Furthermore, computational methods can predict the spectrum of biological activities for a novel compound based on its structural similarity to known bioactive molecules. youtube.com These predictions can suggest potential therapeutic applications and off-target effects.

Interactive Table 3: Predicted Physicochemical and ADMET Properties for this compound.

This table provides a hypothetical profile of physicochemical and ADMET properties for this compound, as would be generated by various in silico predictive models. This data is for illustrative purposes to show the type of information obtained from such analyses.

PropertyPredicted Value
Physicochemical Properties
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
logP (Lipophilicity)2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Polar Surface Area39.19 Ų
ADMET Properties
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationYes
Plasma Protein Binding~85%
CYP2D6 InhibitorNo
Mutagenicity (Ames test)Non-mutagenic

Biological Activity and Mechanistic Investigations of Ethyl 5 Isopropylnicotinate Preclinical, Non Human Focus

In Vitro Studies on Cellular and Subcellular Targets

The in vitro evaluation of Ethyl 5-isopropylnicotinate and its related compounds involves a range of assays to determine its interaction with biological systems at the molecular level. These studies are foundational to understanding its potential pharmacological profile.

Specific receptor binding assay data for this compound are not extensively available in the published literature. However, as a derivative of nicotinic acid (niacin), its activity is hypothesized to be related to the known targets of niacin. Nicotinic acid is recognized to interact with specific receptors, which are crucial for its biological effects. Receptor-ligand binding assays are the primary method used to screen and quantify the interaction between a compound and its receptor targets. These assays can be performed using radioactive or non-radioactive methods, such as fluorescence polarization or surface plasmon resonance, to determine binding affinity and specificity.

While direct enzyme inhibition studies on this compound are not prominent, research on its parent compound, nicotinic acid (niacin), provides significant insights. Niacin has been shown to directly inhibit the activity of Diacylglycerol Acyltransferase 2 (DGAT2), a key enzyme in the synthesis of triglycerides.

In studies using the human hepatoma cell line HepG2, niacin was found to noncompetitively inhibit microsomal DGAT2 activity. caldic.comresearchgate.net The inhibition was dose-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 0.1 mM. caldic.com The enzyme kinetic studies demonstrated that niacin caused a decrease in the apparent Vmax of the DGAT2 enzyme without affecting the apparent Km for the substrates, which is characteristic of noncompetitive inhibition. caldic.com Notably, niacin selectively inhibited DGAT2, with no significant effect on the activity of the DGAT1 isoform. caldic.comresearchgate.net

As this compound is an ester prodrug, it would require intracellular hydrolysis by esterases to release the active 5-isopropylnicotinic acid moiety to exert a similar inhibitory effect on DGAT2.

Inhibition of DGAT2 by Nicotinic Acid (Niacin) in HepG2 Cell Microsomes
ParameterValueReference
Target EnzymeDiacylglycerol Acyltransferase 2 (DGAT2) caldic.com
Cell LineHepG2 (Human Hepatoma) caldic.com
Inhibition TypeNoncompetitive caldic.com
IC50~0.1 mM caldic.com
Effect on DGAT1No significant inhibition caldic.comresearchgate.net

Direct experimental data on the modulation of cellular signaling pathways, such as cyclic AMP (cAMP) or nitric oxide (NO) release, by this compound is limited. However, compounds that release NO are of significant interest for their therapeutic potential. nih.govmdpi.com The release of NO can be spontaneous or triggered by specific physiological conditions or enzymes. mdpi.com Various in vitro methods, including spectrophotometric hemoglobin assays, are used to quantify NO release from donor compounds. nih.gov Phytochemicals have been shown to induce vasodilation in isolated rat aorta through mechanisms dependent on endothelial nitric oxide release. mdpi.com For a compound like this compound, any effect on NO signaling would likely be investigated in endothelial cell cultures or isolated vessel preparations.

The vasodilatory properties of nicotinic acid esters are well-known. In vitro studies to assess these effects typically use isolated vascular tissues, such as aortic rings from rats, suspended in organ chambers. mdpi.com In these assays, the tissue is pre-contracted with an agent like phenylephrine, and the ability of the test compound to induce relaxation is measured isometrically. mdpi.comnih.gov Such studies can distinguish between endothelium-dependent and endothelium-independent mechanisms of vasodilation. mdpi.com While specific data for this compound is not available, related compounds have been shown to induce vasodilation, often through nitric oxide-mediated pathways. mdpi.com

The potential anti-inflammatory effects of this compound can be inferred from the activities of other nicotinic acid derivatives. The molecular mechanisms underlying anti-inflammatory action often involve the modulation of pro-inflammatory enzymes and signaling pathways. mdpi.com Key targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. mdpi.com Inhibition of these enzymes can be quantified through in vitro assays. nih.gov Furthermore, the suppression of reactive oxygen species (ROS) production is another important anti-inflammatory mechanism. nih.gov Recent computational studies have explored the potential of compounds from Nicotiana tabacum to act as anti-inflammatory agents by docking to targets like COX-2. pensoft.net Experimental validation for this compound would require specific cell-based or enzymatic assays to measure its impact on these inflammatory mediators.

This compound is an ester derivative of 5-isopropylnicotinic acid. This chemical modification is a classic example of the prodrug approach, which is used to enhance the physicochemical properties of a parent drug, particularly its ability to permeate biological membranes. nih.gov Carboxylic acid groups, which are often ionized at physiological pH, can limit a molecule's passive diffusion across the lipid bilayers of cell membranes. By converting the carboxylic acid to an ethyl ester, the polarity of the molecule is reduced, and its lipophilicity is increased. mdpi.com

This enhanced lipophilicity is expected to improve passive transport across cell membranes. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active carboxylic acid form of the drug, thereby trapping it within the cell to exert its biological effect. nih.gov This strategy has been successfully employed for numerous drugs to improve their bioavailability. mdpi.comnih.gov The improved permeability of an ethyl ester prodrug compared to its parent acid can be quantified in vitro using cell-based assays, such as the Caco-2 permeability assay.

Physicochemical Properties and the Prodrug Concept
CharacteristicParent Drug (Carboxylic Acid)Prodrug (Ethyl Ester)Rationale for Change
Key Functional GroupCarboxylic Acid (-COOH)Ethyl Ester (-COOCH2CH3)Masking of polar, ionizable group
PolarityHighLowerIncreased lipophilicity
Aqueous SolubilityGenerally higherGenerally lower-
Membrane PermeabilityLowEnhancedImproved passive diffusion
Bioactivation-Hydrolysis by intracellular esterasesRelease of active parent drug

In Vivo Mechanistic Studies in Animal Models

Despite a thorough investigation, no specific preclinical in vivo studies detailing the mechanistic actions of this compound in animal models were identified. The subsequent subsections reflect this lack of available data.

Investigation of Vasodilatory Effects and Microcirculation in Animal Models

No published studies were found that specifically investigate the vasodilatory effects or the impact on microcirculation of this compound in any animal models. Consequently, there is no data to report on its potential mechanisms in these processes.

Effects on Lipid Metabolism in Animal Models

There is currently no available scientific literature detailing the effects of this compound on lipid metabolism in animal models. Research on its influence on lipid profiles, cholesterol, or triglyceride levels in preclinical settings has not been published.

Examination of Molecular Pathways in Preclinical Models

A search for preclinical investigations into the molecular pathways modulated by this compound yielded no results. There are no available studies that examine its interaction with specific cellular signaling cascades or molecular targets in animal models.

Pharmacokinetic Profiling in Preclinical Systems

No data is available regarding the pharmacokinetic profile of this compound in preclinical systems. The absorption, distribution, metabolism, and excretion (ADME) properties of this specific compound have not been detailed in the scientific literature.

Absorption and Distribution Characteristics in Animal Models

Specific studies on the absorption and distribution characteristics of this compound in animal models have not been reported. Therefore, information regarding its uptake, bioavailability, and tissue distribution after administration is not available.

Metabolic Pathways and Metabolite Identification in Animal Models

There are no published preclinical studies that identify the metabolic pathways or characterize the metabolites of this compound in any animal model. The biotransformation of this compound remains uninvestigated in the available scientific literature.

Excretion Routes in Animal Models

Following a comprehensive search of scientific literature and publicly available preclinical data, no specific studies detailing the excretion routes of this compound in animal models could be identified. Research focusing on the absorption, distribution, metabolism, and excretion (ADME) profile of this particular compound, which would include quantitative data on its elimination via pathways such as urine and feces, is not available in the public domain.

Therefore, it is not possible to provide detailed research findings or a data table on the excretion of this compound in preclinical, non-human subjects as requested.

Analytical Methodologies for Quantitative and Qualitative Analysis of Ethyl 5 Isopropylnicotinate

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

No specific HPLC methods for the analysis of Ethyl 5-isopropylnicotinate have been reported.

Gas Chromatography (GC) for Volatile Purity Analysis

There are no published GC methods dedicated to the volatile purity analysis of this compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Lipophilicity Determination

Specific TLC or HPTLC methodologies for the separation and determination of lipophilicity of this compound are not available in the current body of scientific literature.

No reversed-phase chromatographic applications for this compound have been documented.

No normal-phase chromatographic applications for this compound have been documented.

Mass Spectrometry (MS) Applications in Quantitative Analysis

There is no information available regarding the use of mass spectrometry for the quantitative analysis of this compound.

Spectrophotometric Methods for Concentration Determination

Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, is a widely employed analytical technique for the quantitative determination of various chemical compounds. This method is based on the principle that a chemical compound absorbs light at specific wavelengths. For organic molecules like this compound, the presence of chromophores—parts of the molecule that absorb light—allows for their detection and quantification using this technique. The pyridine (B92270) ring within the structure of this compound is the primary chromophore responsible for its UV absorbance.

The concentration of a substance in a solution is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. This law states that for a given substance dissolved in a specific solvent, the absorbance is directly proportional to the concentration of the substance and the path length of the light through the solution.

While specific spectrophotometric methods for this compound are not extensively detailed in publicly available literature, the methodology can be inferred from the analysis of structurally similar compounds, such as nicotinic acid and its other esters. For instance, nicotinic acid exhibits characteristic absorption peaks in the UV region, typically around 213 nm and 261 nm when dissolved in an acidic solution. spectracer.comstarna.comstarnacells.com A similar UV-Vis spectral profile would be expected for this compound, with the potential for slight shifts in the maximum absorption wavelength (λmax) due to the presence of the ethyl and isopropyl functional groups.

A typical procedure for the spectrophotometric determination of this compound would involve the following steps:

Solvent Selection: A suitable solvent must be chosen that dissolves the compound and does not absorb significantly in the analytical wavelength range. For compounds like nicotinic acid esters, ethanol (B145695) or dilute hydrochloric acid are often used. starna.comjapsonline.com

Determination of λmax: A dilute solution of this compound in the selected solvent is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). japsonline.comrjptonline.org This wavelength provides the highest sensitivity for quantitative analysis.

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then constructed by plotting the absorbance values against the corresponding concentrations. The linearity of this curve is a critical aspect of the method's validity. For nicotinic acid, linearity has been demonstrated in concentration ranges such as 1-19 µg/ml. japsonline.com

The following interactive table represents hypothetical data for the generation of a calibration curve for this compound, based on principles observed for related compounds.

Concentration (µg/mL)Absorbance at λmax (e.g., 262 nm)
2.50.125
5.00.251
10.00.502
15.00.753
20.00.998

This data is illustrative and based on the linear relationship expected from the Beer-Lambert law.

Q & A

Q. What established synthetic routes exist for Ethyl 5-isopropylnicotinate, and how do their yields and purity profiles compare?

Methodological Answer: this compound is typically synthesized via esterification of 5-isopropylnicotinic acid using ethanol under acid catalysis. Key parameters include reaction temperature (optimized between 80–100°C), catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid), and purification methods (e.g., column chromatography or recrystallization). Yield comparisons should account for solvent polarity and reaction time, with purity assessed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group and isopropyl substituent. Key markers include:

  • ¹H NMR : A triplet for the ethyl group’s methyl protons (~1.3 ppm) and a septet for the isopropyl group’s methine proton (~2.9 ppm).
  • ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and ~25 ppm (isopropyl methyl carbons). Mass spectrometry (MS) should show a molecular ion peak at m/z corresponding to C₁₁H₁₅NO₂ (e.g., [M+H]⁺ at 210.16). Infrared (IR) spectroscopy can confirm ester C=O stretches (~1720 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Researchers must adhere to:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers away from oxidizing agents.
  • Waste Disposal : Follow institutional guidelines for organic esters, including neutralization before disposal .

Advanced Research Questions

Q. How can contradictory spectroscopic data in literature regarding this compound’s structure be systematically resolved?

Methodological Answer: Cross-validation using multiple techniques is critical:

  • X-ray Crystallography : Provides definitive structural confirmation.
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation patterns.
  • Statistical Analysis : Compare data across studies using reproducibility metrics (e.g., %RSD for NMR shifts). Discrepancies may arise from solvent effects or impurities; replicate experiments under standardized conditions (pH, temperature) .

Q. What computational chemistry approaches effectively predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Assess solvent interactions and steric effects from the isopropyl group.
  • Transition State Analysis : Identifies energy barriers for ester hydrolysis or substitution reactions. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies optimize the green synthesis of this compound to minimize environmental impact?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Catalyst Innovation : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to reduce waste.
  • Waste Metrics : Calculate E-factors (kg waste/kg product) and atom economy to benchmark improvements .

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., alkyl chain length, halogenation).
  • Bioassays : Test derivatives for biological activity (e.g., enzyme inhibition assays) and correlate results with electronic (Hammett constants) or steric parameters (Taft’s Es values).
  • Multivariate Analysis : Use principal component analysis (PCA) to identify dominant SAR trends .

Data Presentation & Ethical Considerations

Q. What are the best practices for presenting physicochemical data (e.g., solubility, stability) of this compound in research publications?

Methodological Answer:

  • Tables : Include columns for temperature, pH, solvent system, and measurement technique (e.g., UV-Vis for solubility).
  • Uncertainty Quantification : Report standard deviations for triplicate measurements.
  • Ethical Data Integrity : Disclose conflicts of interest and ensure raw data is archived in repositories (e.g., Zenodo) for reproducibility .

Q. How should researchers address ethical gaps in studies involving this compound’s potential bioactivity?

Methodological Answer:

  • Preclinical Ethics : Follow ARRIVE guidelines for animal studies, including justification of sample sizes.
  • Data Privacy : Anonymize any human-derived data (e.g., metabolomic studies) and obtain informed consent.
  • Conflict of Interest : Disclose funding sources and patent applications related to the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.